3-[(4-Bromophenyl)formamido]propanoic acid
Overview
Description
3-[(4-Bromophenyl)formamido]propanoic acid is a chemical compound with the CAS Number: 310457-07-9 . It has a molecular weight of 272.1 .
Molecular Structure Analysis
The molecular formula of this compound is C10H10BrNO3 . The average mass is 229.071 Da and the monoisotopic mass is 227.978592 Da .Physical and Chemical Properties Analysis
This compound is a powder . It is white to light yellow or beige in color .Scientific Research Applications
Antifungal Applications : Compounds structurally related to 3-[(4-Bromophenyl)formamido]propanoic acid, such as bromopyrrole alkaloids isolated from sea sponges, have exhibited effective antifungal activities. This highlights the potential use of similar compounds in developing antifungal agents (Zhu et al., 2016).
Catalysis in Chemical Reactions : Research has shown that compounds similar to this compound can be used in catalysis, particularly in the electrochemical reduction of carbon dioxide. This suggests a role in environmental chemistry and sustainable technologies (Bhugun, Lexa & Savéant, 1996).
Synthesis of Heterocyclic Compounds : The compound has been used in the synthesis of various heterocyclic structures, such as tetrahydroisoquinolines. This application is significant in organic chemistry for synthesizing complex molecules (Maryanoff & Rebarchak, 1992).
Synthesis of Medicinal Compounds : Related compounds have been used in the synthesis of medicinal compounds, such as chloramphenicol, an antibiotic. This indicates its potential utility in pharmaceutical synthesis (Hazra, Pore & Maybhate, 1997).
Molecular Docking and Structural Analysis : Studies have utilized derivatives of this compound in molecular docking and structural analysis. This has implications in drug design and understanding molecular interactions (Malek et al., 2020).
Chemical Synthesis and Organometallic Chemistry : The compound has been used in the synthesis of ω-(4-bromophenyl)alkanoic acids, demonstrating its role in organometallic chemistry and chemical synthesis (Zaidlewicz & Wolan, 2002).
Green Chemistry Applications : Its derivatives have been explored in green chemistry applications, such as the preparation of N-formamides using environmentally friendly reagents (Kandula et al., 2018).
Safety and Hazards
The safety information for 3-[(4-Bromophenyl)formamido]propanoic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Mechanism of Action
Target of Action
It is often used as an organic synthesis intermediate and pharmaceutical intermediate, primarily in laboratory research and chemical pharmaceutical synthesis processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[(4-Bromophenyl)formamido]propanoic acid . .
Properties
IUPAC Name |
3-[(4-bromobenzoyl)amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c11-8-3-1-7(2-4-8)10(15)12-6-5-9(13)14/h1-4H,5-6H2,(H,12,15)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXOXDFIMZLYSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308583 | |
Record name | N-(4-Bromobenzoyl)-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
310457-07-9 | |
Record name | N-(4-Bromobenzoyl)-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=310457-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Bromobenzoyl)-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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